(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid
CAS No.: 1415811-70-9
Cat. No.: VC21087460
Molecular Formula: C17H15NO2
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415811-70-9 |
|---|---|
| Molecular Formula | C17H15NO2 |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | (12S,13R,17S)-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,15-hexaene-12-carboxylic acid |
| Standard InChI | InChI=1S/C17H15NO2/c19-17(20)16-13-7-3-6-12(13)15-11-5-2-1-4-10(11)8-9-14(15)18-16/h1-6,8-9,12-13,16,18H,7H2,(H,19,20)/t12-,13+,16-/m0/s1 |
| Standard InChI Key | GLXGRTQDOFCAAZ-ZENOOKHLSA-N |
| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C4=CC=CC=C4C=C3)C(=O)O |
| SMILES | C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O |
| Canonical SMILES | C1C=CC2C1C(NC3=C2C4=CC=CC=C4C=C3)C(=O)O |
Introduction
(3aR,4S,11cS)-3a,4,5,11c-Tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₅NO₂ and a CAS number of 1415811-70-9. This compound features a unique bicyclic structure that combines both quinoline and cyclopentane moieties, contributing to its potential biological activities and applications in medicinal chemistry .
Synthesis and Reactivity
The synthesis of (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic synthesis techniques. The reactivity of this compound can be influenced by its functional groups, such as the carboxylic acid group, which allows for typical acid-base reactions, and the nitrogen in the quinoline structure, which may participate in nucleophilic substitution or electrophilic aromatic substitution reactions.
Biological and Medicinal Applications
While specific biological activities of (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid are not extensively documented, compounds with similar structural features, such as quinoline derivatives and cyclopentane-based compounds, have shown potential in various therapeutic areas:
| Compound Type | Structural Features | Biological Activity |
|---|---|---|
| Quinoline Derivatives | Contains quinoline moiety | Antimicrobial properties |
| Cyclopentane-based Compounds | Incorporates cyclopentane ring | Potential anticancer activity |
| Tetrahydroquinolines | Fully saturated quinoline derivatives | Neuroprotective effects |
These compounds often exhibit biological activities due to their ability to interact with specific biological targets, which could be enhanced by the unique stereochemistry and hybrid structure of (3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid.
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